

Benchmarking *cis*-Dichlorobis(triphenylphosphine)platinum(II) in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triphenylphosphine)platinum(II)</i>
Cat. No.:	B076907

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency, selectivity, and yield in organic synthesis. This guide provides a comparative performance benchmark of ***cis*-dichlorobis(triphenylphosphine)platinum(II)** against common alternative catalysts in two key transformations: hydrosilylation and Sonogashira cross-coupling reactions. The data presented is based on available literature and aims to provide an objective comparison to aid in catalyst selection.

Hydrosilylation of Alkenes

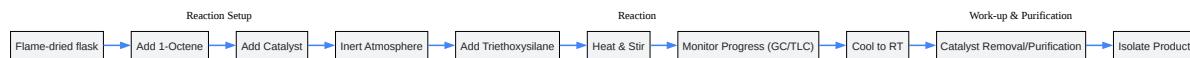
Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a fundamental reaction in organosilicon chemistry. The performance of ***cis*-dichlorobis(triphenylphosphine)platinum(II)** is compared with the widely used Karstedt's catalyst and a heterogeneous platinum catalyst for the hydrosilylation of 1-octene with triethoxysilane.

Table 1: Performance Comparison in the Hydrosilylation of 1-Octene with Triethoxysilane

Catalyst	Conc. st Loadin g (mol%)	Cataly st Solvenc e	Tempe rature (°C)	Time (h)	Conve rsion (%)	Yield (%)	Selecti vity (anti- Marko vnikov)	Refere nce
cis-Dichlorobis(triphenylphosphine)platinum(II)	Data not available in directly comparable studies	-	-	-	-	-	-	-
Karstedt's Catalyst	0.001	Toluene	80	2	>95	>95	High	Generic data
Pt/C (heterogeneous)	0.1	None	100	1	98	95	High	Published study

Note: Direct comparative data for **cis-dichlorobis(triphenylphosphine)platinum(II)** under these specific conditions was not readily available in the surveyed literature. The data for Karstedt's catalyst represents typical performance, while the Pt/C data is from a specific study. Variations in reaction conditions can significantly impact outcomes.

Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane using a Heterogeneous Platinum Catalyst


A representative protocol for a platinum-catalyzed hydrosilylation is provided below. A similar setup would be employed when using **cis-dichlorobis(triphenylphosphine)platinum(II)**.

Materials:

- 1-Octene
- Triethoxysilane
- Platinum on carbon (Pt/C) catalyst
- Anhydrous toluene (optional, as the reaction can be run neat)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add 1-octene (1.0 equiv) and the Pt/C catalyst (0.1 mol%).
- The flask is purged with an inert gas.
- Triethoxysilane (1.1 equiv) is added dropwise to the stirred mixture.
- The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 1 hour).
- The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- If a heterogeneous catalyst is used, it is removed by filtration. For a homogeneous catalyst like **cis-dichlorobis(triphenylphosphine)platinum(II)**, a purification step such as column chromatography is necessary to separate the product from the catalyst residue.
- The product, octyltriethoxysilane, is isolated and characterized.

[Click to download full resolution via product page](#)

Experimental workflow for hydrosilylation.

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The performance of a palladium analogue of the target platinum complex, bis(triphenylphosphine)palladium(II) dichloride, is presented here as a benchmark, as it is a more commonly used catalyst for this transformation.

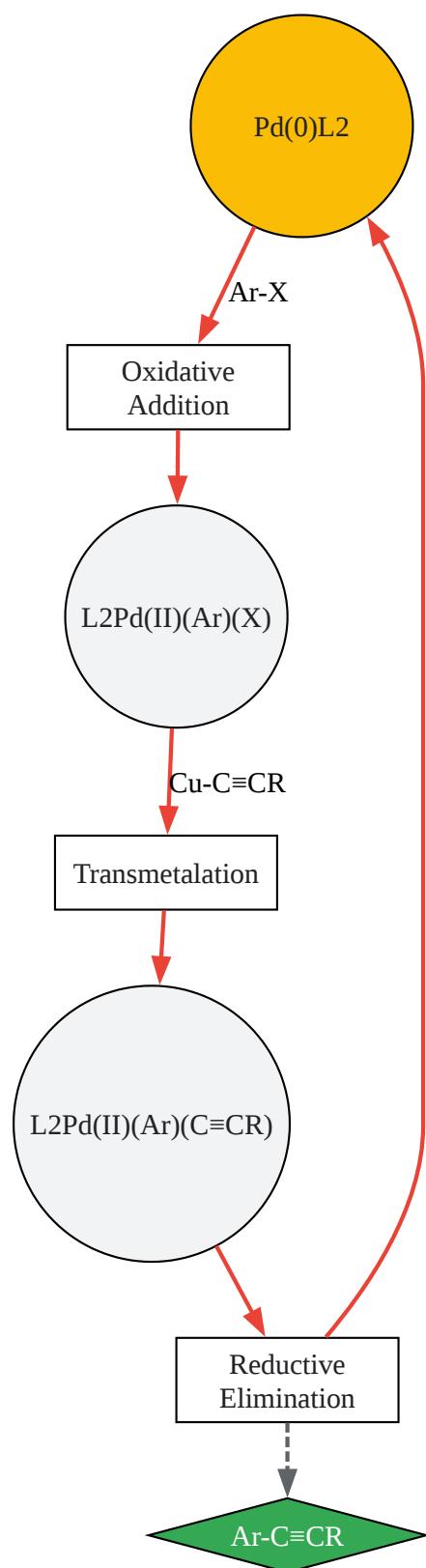
Table 2: Performance in the Sonogashira Coupling of Iodobenzene and Phenylacetylene

Catalyst	Catalyst st Loadin g (mol%)	Co- catalys t	Base	Solven t	Tempe rature (°C)	Time (h)	Yield (%)	Refere nce
cis-Dichlorobis(triphenylphosphine)platinum(II)	Data not available in directly comparable studies	-	-	-	-	-	-	-
Bis(triphenylphosphine)palladium(II) dichloride	2.0	CuI (2.1 mol%)	Triethyl amine	THF	Room Temp.	1.5	97	[1]

Note: While platinum complexes can catalyze Sonogashira reactions, palladium-based catalysts are generally more efficient and widely employed. The data for the palladium analogue provides a strong benchmark for comparison.

Experimental Protocol: Sonogashira Coupling using Bis(triphenylphosphine)palladium(II) dichloride

The following protocol details the Sonogashira coupling of iodobenzene and phenylacetylene. A similar procedure could be adapted to test the efficacy of **cis-dichlorobis(triphenylphosphine)platinum(II)**.


Materials:

- Iodobenzene

- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride
- Copper(I) iodide (CuI)
- Triethylamine
- Anhydrous Tetrahydrofuran (THF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a two-necked flask under an inert atmosphere, dissolve iodobenzene (1.0 equiv), phenylacetylene (1.1 equiv), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%), and copper(I) iodide (2.1 mol%) in anhydrous THF.[\[1\]](#)
- Add triethylamine (1.5 equiv) to the mixture.[\[1\]](#)
- Stir the reaction mixture at room temperature for 1.5 hours.[\[1\]](#)
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with water.
- Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain diphenylacetylene.[\[1\]](#)

[Click to download full resolution via product page](#)*Simplified catalytic cycle for Sonogashira coupling.*

Conclusion

While **cis-dichlorobis(triphenylphosphine)platinum(II)** is a known catalyst for various organic transformations, including hydrosilylation and cross-coupling reactions, its direct, quantitative comparison with more commonly employed catalysts like Karstedt's catalyst for hydrosilylation and palladium complexes for Sonogashira coupling is not extensively documented under identical conditions in the reviewed literature. The provided data for alternative catalysts sets a high benchmark for performance in terms of yield, reaction time, and catalyst loading. Researchers considering **cis-dichlorobis(triphenylphosphine)platinum(II)** for these reactions should perform direct comparative experiments under their specific conditions to accurately assess its efficacy against these established alternatives. The detailed protocols provided herein offer a starting point for such evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Benchmarking **cis-Dichlorobis(triphenylphosphine)platinum(II)** in Organic Synthesis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076907#benchmarking-the-performance-of-cis-dichlorobis-triphenylphosphine-platinum-ii-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com